4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound featuring a benzodiazole core, a pyrrolidinone ring, and various substituents including chloro, methyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the attachment of the phenoxyethyl and fluorophenyl groups. Common reagents include chlorinated solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of industrial reactors and advanced purification methods like chromatography and crystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLORO-3-METHYLPHENOXY)ACETIC ACID: A related compound with herbicidal properties.
4-CHLORO-3-METHYLPHENOXY)METHYL PHENYLBORONIC ACID: Used in organic synthesis and material science.
Uniqueness
4-{1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C26H23ClFN3O2 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H23ClFN3O2/c1-17-14-21(10-11-22(17)27)33-13-12-30-24-5-3-2-4-23(24)29-26(30)18-15-25(32)31(16-18)20-8-6-19(28)7-9-20/h2-11,14,18H,12-13,15-16H2,1H3 |
InChI Key |
OVWOJFLJBWQZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
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